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This guide provides a comprehensive comparison of the known structural and functional
properties of the nodule-specific cysteine-rich peptide NCR044, with a focus on the implications
of its disulfide bond isomers. While detailed functional data is available for one native isoform,
this document leverages findings from related NCR peptides to extrapolate potential
differences among all possible NCR044 disulfide isomers, offering a roadmap for future
research and development.

Introduction to NCR044 and its Disulfide Isomerism

NCRO044 is a 36-amino acid cationic peptide expressed in the root nodules of the model
legume Medicago truncatula. It has garnered significant interest for its potent antifungal activity
against a range of plant pathogens, making it a promising candidate for development as a
biofungicide.[1][2][3][4] The structure of NCR044 is largely disordered but contains a short
alpha-helix and a three-residue antiparallel beta-sheet, which are stabilized by two
intramolecular disulfide bonds.[1][2]

The primary sequence of NCR044 contains four cysteine residues at positions 9, 15, 25, and
31, allowing for the formation of three distinct disulfide bond isomers (regioisomers).[1][5] The
specific connectivity of these disulfide bonds is critical as it dictates the peptide's three-
dimensional fold, which in turn influences its biological activity. Studies on other NCR peptides,
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such as NCR247 and Chickpea NCR13, have demonstrated that different disulfide isomers can
exhibit strikingly different bioactivities.[6][7][8][9]

This guide will focus on the characterized native isomer of NCR044 and provide a comparative
framework for its other potential isomers based on established principles of disulfide isomerism
in cysteine-rich peptides.

Structural Comparison of NCR044 Isomers

The native and functionally characterized isomer of NCR044 has been determined to have a
disulfide bond connectivity of Cys9-Cys31 and Cys15-Cys25. This was identified through mass
spectral analysis of the trypsin-digested peptide.[1] The reduced form of the peptide, where the
disulfide bonds are broken, is largely unstructured, highlighting the essential role of these
linkages in maintaining the peptide's tertiary structure.[1][8][10]

The two other potential, yet uncharacterized, isomers of NCR044 would have the following
connectivities:

¢ Isomer 2: Cys9-Cys15 and Cys25-Cys31
e Isomer 3: Cys9-Cys25 and Cys15-Cys31

While the precise structures of Isomer 2 and Isomer 3 are unknown, it is highly probable that
these different disulfide pairings would result in distinct three-dimensional conformations. As
observed with isomers of NCR169 and Chickpea NCR13, these variations could lead to
differences in structural compactness, flexibility, and the exposure of key amino acid residues
involved in target binding.[8][10]

Table 1: Structural Properties of Potential NCR044
Disulfide Isomers
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Functional Comparison of NCR044 Isomers

The native isomer of NCR044 exhibits a multifaceted mechanism of antifungal action.[1][2][3]
Based on comparative studies of other NCR peptides, it is anticipated that the different disulfide
isomers of NCR044 would display significant variations in their functional profiles.[6][7][8][9]

Antifungal Activity

The native NCR044 isomer is potently fungicidal against several plant pathogens, including
Botrytis cinerea and various Fusarium species, with an IC50 value of 1.55 + 0.21 uM against B.
cinerea.[3] Studies on NCR247 and NCR13 have shown that different disulfide isomers can
have significantly different levels of antimicrobial and antifungal potency.[6][7][8] It is plausible
that one of the uncharacterized NCR044 isomers could exhibit either enhanced or diminished
fungicidal activity compared to the native form.
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Mechanism of Action

The antifungal mechanism of the native NCR044 isomer involves several key steps:

Binding to the Fungal Cell Wall: The peptide initially binds to the surface of the fungal cell.[1]
[2]

e Plasma Membrane Permeabilization: It then breaches the fungal plasma membrane, leading
to a loss of turgor.[1][2]

 Induction of Reactive Oxygen Species (ROS): NCR044 induces the production of ROS
within the fungal cell.[1][2]

» Binding to Phosphoinositides: The peptide has been shown to bind to multiple bioactive
phosphoinositides in vitro.[1][2]

e Intracellular Accumulation and Nucleolar Localization: Following membrane translocation,
NCRO044 accumulates in the cytoplasm and localizes to the nucleolus.[1][2]

The efficiency of each of these steps is likely dependent on the peptide's structure. For
instance, membrane permeabilization and binding to intracellular targets could be highly
sensitive to the specific conformation of the peptide, suggesting that the different isomers may
vary in their primary mode of action.

Table 2: Functional Comparison of Potential NCR044
Disulfide Isomers
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Function

Native Isomer (Cys9-
Cys31, Cys15-Cys25)

Potential Isomers (2 and 3)

Antifungal Potency (IC50)

1.55 £+ 0.21 pM against B.

cinerea[3]

Predicted to vary. Studies on
other NCR peptides show that
different isomers can have
significantly different
potencies.[6][7][8]

Membrane Permeabilization

Efficiently breaches the fungal

plasma membrane.[1][2]

The efficiency of membrane
interaction and
permeabilization is expected to
be conformation-dependent
and thus differ between

isomers.

ROS Induction

Induces ROS production in

fungal germlings.[1][2]

The level of ROS induction
may vary depending on the
isomer's interaction with

cellular components.

Phosphoinositide Binding

Binds to multiple

phosphoinositides in vitro.[1][2]

Binding affinity is likely to be
structure-dependent and could

differ among isomers.

Subcellular Localization

Accumulates in the cytoplasm

and localizes to the nucleolus.

[1]2]

The ability to translocate
across membranes and
interact with intracellular
components for specific
localization may be altered in

different isomers.

Experimental Protocols
Synthesis and Purification of NCR044 Isomers

o Peptide Synthesis: NCR044 can be produced recombinantly in a host system like Pichia

pastoris or via solid-phase peptide synthesis.[1] To generate specific isomers, a directed
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disulfide bond formation strategy would be required, using orthogonal cysteine protecting
groups during chemical synthesis.

o Oxidative Folding: For recombinant expression or to generate a mixture of isomers from a
reduced peptide, in vitro oxidative folding can be employed. This typically involves dissolving
the purified, reduced peptide in a folding buffer (e.g., Tris-HCI with a redox system like
glutathione) and allowing disulfide bonds to form.

e |Isomer Separation: The different disulfide isomers can be separated using reverse-phase
high-performance liquid chromatography (RP-HPLC), as demonstrated for NCR247 and
NCR13.[6][8]

Structural Characterization

o Mass Spectrometry: To confirm the disulfide bond connectivity of each purified isomer, mass
spectrometry analysis of the intact peptide and its proteolytic (e.g., trypsin) fragments under
non-reducing and reducing conditions is performed.[8]

 NMR Spectroscopy: The three-dimensional structure of each isomer can be determined
using nuclear magnetic resonance (NMR) spectroscopy. Comparing the 1H-15N HSQC
spectra of the different isomers provides a clear indication of their structural differences.[1][8]

Functional Assays

» Antifungal Susceptibility Assay: The antifungal activity of each isomer is determined by
measuring the inhibition of fungal growth (e.g., B. cinerea) at various peptide concentrations.
The half-maximal inhibitory concentration (IC50) is then calculated.[3]

 Membrane Permeabilization Assay: Fungal plasma membrane permeabilization can be
guantified in real-time using a fluorescent dye such as SYTOX Green, which only enters cells
with compromised membranes.

o ROS Detection Assay: Intracellular ROS production in fungal cells treated with each isomer
can be measured using a ROS-sensitive fluorescent probe like 2',7'-
dichlorodihydrofluorescein diacetate (H2DCFDA).
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+ Confocal Microscopy: To determine the subcellular localization of the isomers, they can be
fluorescently labeled (e.g., with Alexa Fluor) and visualized within fungal cells using time-
lapse confocal and super-resolution microscopy.[1][2]
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Caption: Proposed mechanism of action for the native NCR044 isomer against fungal cells.

Experimental Workflow for Isomer Comparison
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Caption: Workflow for the production and comparative analysis of NCR044 disulfide isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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ncr044-disulfide-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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